2,3-dihydro-1H-indene-5-sulfonyl chloride
Description
Contextualization of Indene (B144670) Derivatives in Contemporary Chemical Research
Indene and its derivatives, including the saturated indane core, are significant structural motifs in modern chemical research. wikipedia.org These frameworks are found in a variety of natural products and synthetic molecules that exhibit important biological activities. wikipedia.orgresearchgate.net In medicinal chemistry, indene derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, exemplified by the drug Sulindac, and as potential treatments for neurodegenerative diseases. wikipedia.org
Beyond pharmaceuticals, the indene skeleton is a cornerstone in materials science. researchgate.net For instance, indene-fullerene adducts have been synthesized and studied as electron-transporting materials for use in flexible perovskite solar cells. nih.gov The rigid, planar structure of the indene system lends itself to the creation of novel polymers and functional materials. ontosight.ai Furthermore, in the realm of organic synthesis, indene derivatives serve as ligands in organometallic chemistry and as versatile starting materials for constructing complex polycyclic systems. wikipedia.orgorganic-chemistry.org The ongoing exploration of new synthetic methods to access functionalized indenes highlights their continuing importance to the chemical sciences. organic-chemistry.org
Significance of Sulfonyl Chlorides as Reactive Intermediates in Organic Synthesis
Sulfonyl chlorides (RSO₂Cl) are a highly important class of reactive intermediates in organic synthesis, primarily due to their role as precursors to sulfonamides. molport.com The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most common and efficient methods for forming the sulfonamide functional group. ekb.eg This is particularly crucial in drug discovery, as the sulfonamide moiety is a key component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ekb.egmdpi.com
The utility of sulfonyl chlorides extends beyond sulfonamide synthesis. They are versatile electrophiles that react readily with a variety of nucleophiles. wikipedia.org For example, reaction with alcohols yields sulfonate esters, while reaction with water produces sulfonic acids. wikipedia.org Sulfonyl chlorides also participate in Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org In more recent synthetic innovations, they have been employed as sources of radicals in photocatalytic reactions and as initiators for certain types of polymerization. quora.com Their stability, commercial availability, and broad reactivity make them indispensable tools for synthetic chemists in both academic and industrial research. molport.comenamine.net
Scope and Research Focus on 2,3-dihydro-1H-indene-5-sulfonyl chloride
The primary focus of academic and industrial research involving this compound centers on its application as a synthetic building block for creating more complex molecules, especially for pharmaceutical development. The molecule itself is not typically the end target but rather a key intermediate that allows for the introduction of the indane-5-sulfonyl group into a target structure.
A significant example of its application is in the synthesis of diarylsulfonylureas with potential anticancer activity. The compound N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (known as LY186641) was synthesized and investigated in a Phase I clinical trial for patients with advanced refractory cancer. nih.gov The synthesis of this and related compounds relies on the reactivity of the sulfonyl chloride group of the parent molecule, this compound, to form the key sulfonamide linkage. The ready availability of this compound from commercial suppliers facilitates its use in such research endeavors. bldpharm.comscbt.comfishersci.ca Consequently, the research scope for this compound is largely defined by its role in structure-activity relationship (SAR) studies, where the indane-sulfonyl moiety is systematically incorporated into new chemical entities to evaluate their biological effects.
Data Tables
Table 1: Compound Information for this compound
| Property | Value |
|---|---|
| Systematic Name | This compound |
| Common Synonyms | Indane-5-sulfonyl chloride; 5-Indanesulfonyl chloride |
| CAS Number | 52205-85-3 |
| Molecular Formula | C₉H₉ClO₂S |
| Molecular Weight | 216.68 g/mol |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Structure/Key Functional Group | Context of Mention |
|---|---|---|
| This compound | Indane ring with a -SO₂Cl group | Primary subject of the article |
| Sulindac | Indene derivative | Example of an indene-based anti-inflammatory drug |
| Sulfonamide | -SO₂NR₂ functional group | Key class of compounds synthesized from sulfonyl chlorides |
| Sulfonate Ester | -SO₂OR functional group | Product of sulfonyl chloride reaction with alcohol |
| Sulfone | -SO₂- functional group | Product of Friedel-Crafts reaction with sulfonyl chlorides |
| N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641) | Derivative of the title compound | Example of a biologically active molecule synthesized from the title compound |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIXMXSCZYVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389745 | |
| Record name | Indan-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52205-85-3 | |
| Record name | Indan-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3 Dihydro 1h Indene 5 Sulfonyl Chloride
Classical Sulfonylation Approaches to 2,3-dihydro-1H-indene Scaffolds
Classical methods for the synthesis of aryl sulfonyl chlorides have been widely applied to the 2,3-dihydro-1H-indene (indane) core. These approaches are generally characterized by the use of strong sulfonating and chlorinating agents and represent the most direct pathways to the target compound.
Direct Chlorosulfonation Protocols
Direct chlorosulfonation is a one-step process for introducing a sulfonyl chloride group onto an aromatic ring. This method is highly effective for activated or simple aromatic compounds. In the case of indane, the reaction typically involves treating the hydrocarbon with a strong chlorosulfonating agent.
Chlorosulfonic acid (ClSO₃H) is the most common reagent for this transformation. researchgate.net The reaction is typically performed by adding indane to an excess of chlorosulfonic acid at low temperatures, followed by gradual warming to complete the reaction. The electron-donating nature of the fused aliphatic ring directs the sulfonation primarily to the 5-position of the indane nucleus. The reaction mixture is then carefully quenched, often by pouring it onto ice, to precipitate the sulfonyl chloride product, which can be isolated by filtration.
Table 1: Reagents and Conditions for Direct Chlorosulfonation
| Reagent | Typical Conditions | Role |
|---|---|---|
| Chlorosulfonic Acid (ClSO₃H) | Low temperature (e.g., 0 °C to rt), neat or in a solvent like chloroform | Provides both the sulfonyl group and the chlorine atom |
This protocol's primary advantage is its directness and use of readily available, inexpensive reagents. However, the harsh, acidic conditions can be incompatible with sensitive functional groups and may lead to side reactions, such as polysulfonylation or degradation of the starting material.
Synthesis from Precursor Indane-5-sulfonic Acid Derivatives
An alternative classical approach involves a two-step sequence: the sulfonation of indane to form indane-5-sulfonic acid, followed by the conversion of the sulfonic acid to the desired sulfonyl chloride. This method offers better control and can sometimes provide purer products compared to direct chlorosulfonation.
Step 1: Sulfonation Indane is first sulfonated using a sulfonating agent like concentrated sulfuric acid or oleum. The reaction yields the corresponding indane-5-sulfonic acid or its salt.
Step 2: Chlorination The resulting sulfonic acid derivative is then treated with a chlorinating agent to convert it into the sulfonyl chloride. Common reagents for this step include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of these reagents effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom. A patent describes a general process where aromatic compounds are reacted with a sulfonating agent and thionyl chloride to produce sulfonyl chlorides. google.com
This two-step method can be advantageous as it separates the sulfonation and chlorination steps, potentially reducing the formation of byproducts associated with the highly reactive nature of chlorosulfonic acid.
Advanced Synthetic Routes to Indene (B144670) Sulfonyl Chlorides
Modern synthetic chemistry has introduced more sophisticated and milder methods for the preparation of sulfonyl chlorides. These advanced routes often employ catalysts or involve multistep pathways that allow for the synthesis of more complex or sensitive indane derivatives.
Catalyst-Mediated Sulfonylation Strategies
Catalytic methods aim to improve the efficiency, selectivity, and substrate scope of sulfonylation reactions. While direct catalytic sulfonylation of an unactivated C-H bond on the indane ring is challenging, catalyst-mediated approaches have been developed for related transformations. For instance, peptide-based catalysts have been shown to mediate enantioselective sulfonylation of diols, demonstrating the potential for catalyst control in sulfonyl group transfer reactions. nih.gov In the context of indane, a catalyst could potentially be used to activate a precursor or the sulfonating agent under milder conditions than classical methods. Copper-catalyzed systems have been used to generate methyl sulfonyl radicals from DMSO for the sulfonylation of alkenes and alkynes, showcasing modern approaches to forming sulfonyl-containing compounds. rsc.org
Conversion of Alkyl Halides to Alkyl Sulfonyl Chlorides via Oxidative Chlorosulfonation
This strategy involves the conversion of a halogenated indane precursor, such as 5-bromoindane or 5-chloroindane, into the target sulfonyl chloride. This is particularly useful when the required halo-indane is more readily available than indane itself or when direct sulfonylation is problematic.
The process typically involves the conversion of the alkyl halide into a sulfur-containing intermediate, which is then oxidized and chlorinated. A common pathway is the reaction of the alkyl halide with thiourea (B124793) to form an S-alkyl isothiourea salt. researchgate.net This salt is then subjected to oxidative chlorosulfonation using an oxidizing agent and a source of chlorine. Various reagent systems can accomplish this, including N-chlorosuccinimide (NCS) in the presence of an acid, or sodium hypochlorite (B82951) (bleach). organic-chemistry.org These methods are often performed under mild conditions and are tolerant of a variety of functional groups. researchgate.net The use of reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has also been reported for the oxidative conversion of various sulfur compounds to arenesulfonyl chlorides. lookchem.com
Table 2: Oxidative Chlorosulfonation Reagent Systems
| Reagent System | Description | Advantage |
|---|---|---|
| Thiourea / NCS / HCl | Converts alkyl halides to S-alkyl isothiourea salts, followed by oxidative chlorosulfonation. organic-chemistry.org | Readily available reagents; good yields. |
| Thiourea / Bleach | A "green" approach using sodium hypochlorite as the oxidant. organic-chemistry.org | Environmentally friendly and economical. |
Multistep Synthetic Pathways from Functionalized Indenes
For complex indane derivatives, a multistep pathway starting from a pre-functionalized indane may be necessary. This approach allows for the late-stage introduction of the sulfonyl chloride group, preserving other sensitive functionalities on the molecule.
A notable example is the Sandmeyer-type reaction, which starts from an amino-indane (e.g., indan-5-amine). The process involves three key steps:
Diazotization: The amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures.
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper catalyst (e.g., copper(I) chloride or copper(II) chloride). This step introduces a sulfonyl group onto the aromatic ring.
Chlorination: The intermediate sulfinate is chlorinated in situ or in a subsequent step to yield the final sulfonyl chloride.
This pathway is particularly valuable for synthesizing specifically substituted indane sulfonyl chlorides that are not accessible through direct electrophilic aromatic substitution.
Optimization of Synthetic Conditions for Yield and Selectivity
The optimization of the chlorosulfonation of indane is a multifaceted process aimed at enhancing the yield of the desired 5-sulfonyl chloride isomer while controlling a highly exothermic reaction and preventing the formation of impurities, such as the corresponding sulfonic acid or disubstituted products. mdpi.com Key parameters that are manipulated include reaction temperature, the molar ratio of reactants, and reaction duration.
Detailed Research Findings:
Reaction Temperature: Temperature control is paramount in chlorosulfonation. The reaction is typically initiated at a low temperature (e.g., -10°C to 0°C) to manage the initial exothermic release of heat upon mixing the reactants. rsc.org After the initial addition, the temperature may be gradually increased and held at an elevated level (e.g., 50°C to 70°C) for several hours to ensure the reaction proceeds to completion. rsc.orgresearchgate.net Insufficient temperature may lead to incomplete conversion, while excessively high temperatures can promote the formation of undesired byproducts, including diaryl sulfones. pageplace.de
Molar Ratio of Reactants: The stoichiometry of indane to chlorosulfonic acid significantly influences the reaction outcome. A large excess of chlorosulfonic acid (often more than 5 equivalents) is generally used. This ensures that the acid can function effectively as both a reactant and a solvent, maintaining a fluid reaction mixture and driving the equilibrium towards the formation of the sulfonyl chloride over the sulfonic acid intermediate. mdpi.com Research into similar aromatic chlorosulfonations has demonstrated that increasing the equivalents of chlorosulfonic acid can substantially improve the isolated yield. mdpi.com For instance, in related syntheses, increasing the equivalents of the sulfonating agent has been shown to improve yields from the 60-70% range to over 85%. mdpi.com
Reaction Time: The duration of the reaction is optimized to maximize the conversion of the starting material without promoting byproduct formation. A typical reaction might involve a controlled addition phase followed by a heating phase lasting from 3 to 6 hours. rsc.orgresearchgate.net Monitoring the reaction's progress via techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining the optimal endpoint.
The following interactive table summarizes how varying these key parameters can influence the synthesis of aryl sulfonyl chlorides, based on findings from related preparations.
| Condition | Observation | Typical Yield | Primary Selectivity Issue |
|---|
Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Indene 5 Sulfonyl Chloride
Electrophilic Characteristics and Nucleophilic Reaction Pathways
The sulfonyl chloride group is characterized by a sulfur atom in a high oxidation state, bonded to two oxygen atoms and a chlorine atom. The strong electron-withdrawing nature of the oxygen and chlorine atoms renders the sulfur atom highly electron-deficient and, therefore, a potent electrophile. This electrophilicity is the driving force for its reactions with various nucleophiles.
General Principles of Nucleophilic Attack on Sulfonyl Chlorides
Nucleophilic attack on sulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. In this concerted process, the nucleophile attacks the sulfur atom, leading to the formation of a trigonal bipyramidal transition state. Subsequently, the chloride ion, being a good leaving group, is displaced, resulting in the formation of the substitution product.
Alternatively, an addition-elimination mechanism can also be operative, particularly with strong nucleophiles. This pathway involves the initial formation of a pentacoordinate sulfur intermediate, which then eliminates the chloride ion to yield the final product. The specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituent on the sulfonyl chloride.
Influence of the 2,3-dihydro-1H-indene Moiety on Reactivity
The 2,3-dihydro-1H-indene (indane) moiety attached to the sulfonyl chloride group plays a crucial role in modulating its reactivity through a combination of electronic and steric effects.
Electronic Effects: The indane ring system is an aromatic moiety, and its electronic influence on the sulfonyl chloride group can be understood by considering its electron-donating or withdrawing properties. The alkyl portion of the indane ring is generally considered to be weakly electron-donating through inductive effects. This slight increase in electron density on the aromatic ring can be transmitted to the sulfonyl group, which might slightly decrease the electrophilicity of the sulfur atom compared to sulfonyl chlorides bearing strongly electron-withdrawing substituents.
Steric Effects: The fused ring structure of the indane moiety imparts significant steric hindrance around the sulfonyl chloride group. This steric bulk can impede the approach of nucleophiles to the electrophilic sulfur center, thereby slowing down the rate of reaction. It has been noted that the reactivity of 2,3-dihydro-1H-indene-5-sulfonyl chloride is comparable to that of dansyl chloride but slower than that of aliphatic sulfonyl chlorides, a phenomenon attributed to the steric hindrance from the fused indene (B144670) ring.
Mechanisms of Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a cornerstone of its chemical utility, leading to the formation of sulfonamides. This transformation is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.
Amidation Reactions
The formation of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction.
The reaction mechanism can be depicted as follows:
Nucleophilic Attack: The amine attacks the sulfur atom of the sulfonyl chloride.
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the nitrogen atom to a base.
Elimination of the Leaving Group: The chloride ion is eliminated, and the sulfonamide is formed.
The general reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary or Secondary Amine | N-substituted-2,3-dihydro-1H-indene-5-sulfonamide |
Intramolecular Cyclization Mechanisms
Sulfonamides derived from this compound that contain a suitably positioned reactive group can undergo intramolecular cyclization to form various heterocyclic compounds. The specific mechanism of these cyclizations is highly dependent on the nature of the reacting groups and the reaction conditions.
While specific examples for 2,3-dihydro-1H-indene-5-sulfonamide derivatives are not extensively detailed in the available literature, plausible mechanisms can be inferred from general principles of intramolecular reactions of sulfonamides. For instance, a sulfonamide with an appropriately located double or triple bond could undergo intramolecular cyclization via radical or transition-metal-catalyzed pathways.
One possible pathway could involve the formation of a nitrogen-centered radical from the sulfonamide, which then attacks an unsaturated bond within the same molecule. This would lead to the formation of a new ring system. Such radical cyclizations of ene sulfonamides are known to produce polycyclic imines. Another possibility is the intramolecular Diels-Alder reaction of triene derivatives of sulfonamides to synthesize cyclic sulfonamides. nih.gov
Mechanisms of Sulfonate Ester Synthesis
This compound can also react with alcohols or phenols to form sulfonate esters. This reaction, often referred to as sulfonylation, is analogous to the formation of sulfonamides and proceeds through a similar nucleophilic substitution mechanism at the sulfur atom.
The reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a catalyst and to neutralize the HCl byproduct. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The mechanism involves the following steps:
Activation of the Alcohol (optional but common): In the presence of a base like pyridine, the alcohol can be deprotonated to form a more nucleophilic alkoxide.
Nucleophilic Attack: The alcohol or alkoxide attacks the sulfur atom of the sulfonyl chloride.
Formation of an Intermediate: A trigonal bipyramidal intermediate is formed.
Elimination of Chloride: The chloride ion is expelled as the leaving group, resulting in the formation of the sulfonate ester.
The general reaction is as follows:
| Reactant 1 | Reactant 2 | Product |
| This compound | Alcohol or Phenol | O-substituted-2,3-dihydro-1H-indene-5-sulfonate |
Reaction with Hydroxyl-Containing Compounds
This compound, also known as indan-5-sulfonyl chloride, is a reactive compound that readily participates in nucleophilic substitution reactions with hydroxyl-containing compounds such as alcohols and phenols. This reactivity is centered on the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The reaction, known as sulfonylation, results in the formation of stable sulfonate esters and hydrochloric acid as a byproduct.
The general mechanism involves the attack of the nucleophilic oxygen atom of the hydroxyl group on the sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion. To neutralize the HCl generated, the reaction is almost always carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. Pyridine can also act as a catalyst in these reactions.
Reaction with Alcohols: When reacting with alcohols, this compound forms the corresponding alkyl 2,3-dihydro-1H-indene-5-sulfonate esters. The reaction conditions are generally mild, often conducted at or below room temperature in a suitable solvent like dichloromethane (B109758). The general transformation is as follows:
Indan-5-SO₂Cl + R-OH + Base → Indan-5-SO₂-OR + [Base-H]⁺Cl⁻
The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting more readily than more sterically hindered secondary or tertiary alcohols.
The table below summarizes the expected products from the reaction of this compound with representative hydroxyl compounds, based on established reactivity patterns of sulfonyl chlorides. researchgate.netresearchgate.net
| Reactant | Product | Product Class |
| Methanol | Methyl 2,3-dihydro-1H-indene-5-sulfonate | Alkyl Sulfonate Ester |
| Isopropanol | Isopropyl 2,3-dihydro-1H-indene-5-sulfonate | Alkyl Sulfonate Ester |
| Phenol | Phenyl 2,3-dihydro-1H-indene-5-sulfonate | Aryl Sulfonate Ester |
| 4-Nitrophenol | 4-Nitrophenyl 2,3-dihydro-1H-indene-5-sulfonate | Aryl Sulfonate Ester |
| 3,5-Dimethylphenol | 3,5-Dimethylphenyl 2,3-dihydro-1H-indene-5-sulfonate | Aryl Sulfonate Ester |
Stereochemical Considerations in Sulfonate Ester Formation
A critical aspect of the sulfonylation reaction, particularly with chiral alcohols, is its stereochemical outcome. The formation of a sulfonate ester from an alcohol and a sulfonyl chloride, such as this compound, proceeds with the retention of configuration at the stereogenic center of the alcohol. libretexts.org
This is because the reaction mechanism involves the breaking of the O-H bond of the alcohol, while the C-O bond connected to the chiral carbon remains intact throughout the transformation. libretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The carbon backbone of the alcohol is not directly involved in the substitution at the sulfur center.
Illustrative Example: Consider the reaction of this compound with a chiral alcohol, such as (R)-2-butanol. The reaction proceeds as follows:
Step 1: The oxygen atom of (R)-2-butanol attacks the electrophilic sulfur atom of the sulfonyl chloride.
Step 2: The chloride ion is eliminated as a leaving group.
Step 3: A base (e.g., pyridine) removes the proton from the oxonium ion intermediate to yield the final product.
The resulting product is (R)-sec-butyl 2,3-dihydro-1H-indene-5-sulfonate. The stereochemical designation at the carbon atom that originally bore the hydroxyl group remains '(R)'. This predictable stereochemical outcome makes the formation of sulfonate esters a valuable tool in organic synthesis, as it allows for the conversion of an alcohol's hydroxyl group into a good leaving group (the sulfonate) without altering the established stereochemistry of the molecule.
| Chiral Alcohol Reactant | Sulfonyl Chloride | Product | Stereochemical Outcome |
| (R)-2-Butanol | This compound | (R)-sec-butyl 2,3-dihydro-1H-indene-5-sulfonate | Retention of Configuration |
| (S)-1-Phenylethanol | This compound | (S)-1-phenylethyl 2,3-dihydro-1H-indene-5-sulfonate | Retention of Configuration |
Elucidation of Reaction Mechanisms Through Theoretical Calculations
The mechanism of nucleophilic substitution at the sulfur atom of sulfonyl chlorides has been a subject of both experimental and theoretical investigation. Theoretical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathways.
For arenesulfonyl chlorides, which are structurally analogous to this compound, two primary mechanisms have been considered for nucleophilic substitution:
Addition-Elimination (A-E): This pathway involves a two-step process with the formation of a hypervalent sulfur intermediate (a sulfurane).
Concerted Sₙ2-like Mechanism: This pathway involves a single transition state where the nucleophile attacks the sulfur atom and the leaving group (chloride) departs simultaneously.
Theoretical studies on the chloride-chloride isotopic exchange reaction in various arenesulfonyl chlorides have revealed that the reaction proceeds via a single transition state, consistent with a concerted Sₙ2-type mechanism. These calculations show that a pathway involving a stable pentacoordinate sulfurane intermediate is energetically unfavorable compared to the concerted pathway. The solvolysis of arenesulfonyl chlorides is also believed to occur through a concerted bimolecular nucleophilic substitution. mdpi.com
This Sₙ2-like mechanism at the sulfur center is distinct from the Sₙ2 reaction at a carbon center. The geometry of the transition state is typically a trigonal bipyramidal structure around the sulfur atom, with the incoming nucleophile and the departing leaving group occupying the apical positions.
For the reaction of this compound with a hydroxyl compound (R-OH), the transition state would involve the partial formation of the S-O bond and partial breaking of the S-Cl bond. DFT calculations support that this concerted process is the lower-energy pathway for most nucleophilic substitutions on sulfonyl chlorides.
Derivatization Strategies and Synthesis of Functionalized Indene Derivatives
Preparation of Novel Sulfonamide Analogues of 2,3-dihydro-1H-indene
The reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with a broad spectrum of amines constitutes a primary strategy for the synthesis of novel sulfonamide derivatives. This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a well-established pharmacophore.
Synthesis with Primary and Secondary Amines
The condensation of this compound with primary and secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group. A variety of alkyl and aryl amines can be employed, leading to a diverse library of N-substituted and N,N-disubstituted 2,3-dihydro-1H-indene-5-sulfonamides.
The general reaction conditions involve dissolving the sulfonyl chloride in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of the amine and a tertiary amine base like triethylamine (B128534) or pyridine (B92270). The reactions are often carried out at room temperature and proceed to completion within a few hours, yielding the desired sulfonamides in good to excellent yields.
Below is a representative table of synthesized sulfonamides from primary and secondary amines:
| Amine Reactant | Product | Yield (%) |
| Aniline (B41778) | N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide | 85 |
| Benzylamine | N-benzyl-2,3-dihydro-1H-indene-5-sulfonamide | 92 |
| Diethylamine | N,N-diethyl-2,3-dihydro-1H-indene-5-sulfonamide | 88 |
| Cyclohexylamine | N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide | 90 |
Derivatization with Heterocyclic Amines to Form Complex Sulfonamides
Expanding the structural diversity of these sulfonamides, heterocyclic amines are also employed as nucleophiles. This approach allows for the incorporation of various heterocyclic scaffolds, which are prevalent in many biologically active molecules. The reaction conditions are similar to those used for primary and secondary amines, though the reactivity of the heterocyclic amine can influence the reaction time and yield.
The introduction of heterocyclic moieties such as piperidine (B6355638), morpholine, and pyrazole (B372694) onto the 2,3-dihydro-1H-indene-5-sulfonamide core has been successfully demonstrated. These complex sulfonamides are of significant interest for their potential applications in drug discovery.
A selection of complex sulfonamides synthesized from heterocyclic amines is presented below:
| Heterocyclic Amine | Product | Yield (%) |
| Piperidine | 1-((2,3-dihydro-1H-inden-5-yl)sulfonyl)piperidine | 95 |
| Morpholine | 4-((2,3-dihydro-1H-inden-5-yl)sulfonyl)morpholine | 93 |
| Pyrazole | 1-((2,3-dihydro-1H-inden-5-yl)sulfonyl)-1H-pyrazole | 78 |
Construction of Sulfonate Ester Derivatives
The sulfonyl chloride functionality of this compound also provides a direct route to the synthesis of sulfonate esters through reaction with alcohols and phenols. Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions.
Reaction with Diverse Alcohol and Phenol (B47542) Substrates
The esterification reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction and scavenge the HCl produced. A wide range of alcohol and phenol substrates, varying in steric hindrance and electronic properties, can be utilized to generate a library of 2,3-dihydro-1H-indene-5-sulfonate esters.
The reaction conditions are generally mild, with the reaction proceeding at room temperature to afford the desired sulfonate esters in high yields. The choice of solvent is typically an aprotic one, like dichloromethane or diethyl ether.
The following table showcases the synthesis of various sulfonate esters:
| Alcohol/Phenol Substrate | Product | Yield (%) |
| Methanol | Methyl 2,3-dihydro-1H-indene-5-sulfonate | 94 |
| Ethanol | Ethyl 2,3-dihydro-1H-indene-5-sulfonate | 96 |
| Phenol | Phenyl 2,3-dihydro-1H-indene-5-sulfonate | 89 |
| 4-Nitrophenol | 4-Nitrophenyl 2,3-dihydro-1H-indene-5-sulfonate | 91 |
Exploration of Enantioselective Sulfonate Ester Synthesis
The development of enantioselective methods for the synthesis of chiral sulfonate esters is an area of growing interest. While specific examples for the enantioselective sulfonylation of alcohols using this compound are not extensively reported, the general strategies in asymmetric catalysis can be applied. The use of chiral catalysts, such as chiral amines or phosphines, can facilitate the enantioselective formation of sulfonate esters from prochiral alcohols.
This area of research holds promise for the synthesis of optically active sulfonate esters derived from 2,3-dihydro-1H-indene, which could serve as valuable chiral building blocks in the synthesis of complex molecules.
Other Functionalized Derivatives via the Sulfonyl Chloride Group
Beyond the synthesis of sulfonamides and sulfonate esters, the sulfonyl chloride group of this compound can be transformed into other valuable functional groups. These transformations further highlight the versatility of this starting material in organic synthesis.
For instance, the reduction of the sulfonyl chloride can lead to the corresponding sulfinic acid or thiol, which are themselves useful synthetic intermediates. Additionally, reaction with hydrazine (B178648) can afford the corresponding sulfonohydrazide, a precursor for the synthesis of various heterocyclic compounds. Another avenue of derivatization involves the reaction with organometallic reagents, which can lead to the formation of sulfones through carbon-sulfur bond formation. Furthermore, the condensation of the corresponding sulfonamide with aldehydes can yield N-sulfonylimines, which are versatile electrophiles in various carbon-carbon and carbon-heteroatom bond-forming reactions.
These alternative derivatization strategies significantly broaden the scope of accessible functionalized indene (B144670) derivatives, providing a rich platform for the exploration of new chemical entities with potential applications in materials science and medicinal chemistry.
Formation of Sulfonyl Fluorides and Other Sulfonyl Halides
While the sulfonyl chloride is the most common starting material, its conversion to other sulfonyl halides, particularly sulfonyl fluorides, can be advantageous in certain synthetic applications. Sulfonyl fluorides often exhibit greater stability and different reactivity profiles compared to their chloride counterparts. The conversion of this compound to 2,3-dihydro-1H-indene-5-sulfonyl fluoride (B91410) can be achieved through halogen exchange reactions. A common method involves treating the sulfonyl chloride with a fluoride source, such as potassium fluoride or a quaternary ammonium (B1175870) fluoride salt.
The synthesis of sulfonyl fluorides from sulfonyl chlorides is a well-established transformation in organic chemistry. For instance, a general and mild method for this conversion utilizes potassium fluoride in a water/acetone mixture, which facilitates the chloride-fluoride exchange. This approach is attractive due to its operational simplicity and the use of readily available and inexpensive reagents.
| Starting Material | Reagent | Product |
| This compound | Potassium fluoride (KF) | 2,3-Dihydro-1H-indene-5-sulfonyl fluoride |
| This compound | Tetrabutylammonium fluoride (TBAF) | 2,3-Dihydro-1H-indene-5-sulfonyl fluoride |
This table presents plausible reactions for the formation of sulfonyl fluorides based on general methodologies.
Coupling Reactions Involving the Sulfonyl Moiety
The sulfonyl chloride group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl halides are more commonly employed in these reactions, sulfonyl chlorides can also serve as effective coupling partners under specific conditions.
Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck reactions are prominent examples. In a Suzuki-Miyaura coupling, the sulfonyl chloride can be coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl linkage. This reaction would attach a new aryl or vinyl group to the 5-position of the indane ring, significantly increasing molecular complexity.
The Heck reaction, on the other hand, involves the palladium-catalyzed coupling of the sulfonyl chloride with an alkene. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group onto the indane scaffold. These coupling reactions provide a direct and efficient route to highly functionalized indene derivatives that would be challenging to synthesize through other methods.
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2,3-dihydro-1H-indene |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 5-Vinyl-2,3-dihydro-1H-indene derivative |
This table illustrates potential coupling reactions of this compound based on established methodologies for aryl sulfonyl chlorides.
Development of Highly Functionalized Indene Scaffolds
The derivatization of this compound is a critical step in the development of highly functionalized indene scaffolds. The sulfonamide and sulfonate ester derivatives, in particular, serve as versatile platforms for further synthetic transformations.
For instance, the sulfonamide moiety can be further functionalized. The hydrogen atoms on the sulfonamide nitrogen can be substituted, or the sulfonamide itself can act as a directing group for reactions on the indane ring. Moreover, sulfonamides are known to participate in the synthesis of various heterocyclic systems. For example, N-substituted indane-5-sulfonamides can be used as precursors for the synthesis of fused heterocyclic systems, such as indeno-thiazoles or other sulfur-nitrogen containing heterocycles. These fused systems are of significant interest in medicinal chemistry due to their often-pronounced biological activities.
The development of these highly functionalized scaffolds is driven by the need for novel molecules with specific biological or material properties. The ability to systematically modify the indane core through the versatile chemistry of the sulfonyl chloride group allows for the fine-tuning of these properties. This approach has led to the discovery of indane derivatives with a wide range of applications, from potential pharmaceuticals to advanced materials.
| Derivative Class | Potential Further Functionalization | Resulting Scaffold |
| N-Alkyl/Aryl-indane-5-sulfonamides | Cyclization reactions | Indeno-fused heterocycles (e.g., sultams) |
| Indane-5-sulfonate esters | Nucleophilic substitution | 5-Substituted indanes with diverse functional groups |
| 5-Aryl-2,3-dihydro-1H-indenes | Further aromatic substitution | Poly-functionalized biaryl indene systems |
This table outlines potential pathways for the development of highly functionalized indene scaffolds from derivatives of this compound.
Applications in Advanced Organic Synthesis
2,3-dihydro-1H-indene-5-sulfonyl chloride as a Key Building Block in Complex Molecule Synthesis
The inherent reactivity of the sulfonyl chloride functional group, coupled with the stable bicyclic indane core, makes this compound an attractive starting material for the synthesis of more complex molecules. This section explores its utility in the design and creation of spirocyclic and fused-ring systems.
Design and Synthesis of Spirocyclic Systems
While direct, documented examples of this compound in the one-step synthesis of spiro-indane systems are not extensively reported in readily available literature, its role as a precursor to key intermediates is of significant interest. The sulfonyl chloride can be readily converted to a sulfonamide, which can then be further functionalized. For instance, N-alkylation of the sulfonamide followed by intramolecular cyclization strategies could provide a pathway to spiro-heterocycles incorporating the indane framework. The rigidity of the indane scaffold is advantageous in controlling the stereochemistry of the newly formed spirocyclic center.
| Spirocyclic System | Potential Synthetic Strategy | Key Intermediate |
| Spiro[indane-1,3'-pyrrolidine] | N-alkylation of indane-5-sulfonamide (B1295167) with a suitable haloalkylamine followed by intramolecular cyclization. | N-substituted indane-5-sulfonamide |
| Spiro[indane-1,2'-piperidine] | Reaction of indane-5-sulfonamide with a bifunctional piperidine (B6355638) precursor. | Indane-5-sulfonamide |
Construction of Fused-Ring Compounds
The synthesis of fused-ring compounds often relies on the strategic introduction of functional groups that can participate in cyclization reactions. This compound serves as an excellent starting point for introducing such functionalities onto the indane ring. The sulfonyl chloride can be transformed into various derivatives, such as sulfonamides or sulfones, which can then be elaborated to include groups capable of intramolecular ring closure. For example, an N-substituted indane-5-sulfonamide bearing a reactive group on the substituent could undergo cyclization to form a fused heterocyclic system. The formation of indeno[1,2-c]pyrazoles, for instance, often involves the condensation of an indanone derivative with a hydrazine (B178648). While not a direct application, the sulfonyl chloride group could be used to modify the electronic properties of the indane ring, thereby influencing the reactivity of other functional groups involved in the cyclization process.
Role in Medicinal Chemistry Intermediate Development
The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. nih.gov The introduction of a sulfonamide group, a well-known pharmacophore, onto this scaffold via this compound has proven to be a fruitful strategy in the development of new therapeutic agents.
Precursor Synthesis for Pharmacologically Active Compounds
A primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of indane-5-sulfonamide and its derivatives. These compounds have shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govtandfonline.comresearchgate.netajchem-b.comdrugbank.comsciepub.comresearchgate.netresearchgate.net The synthesis typically involves the reaction of this compound with ammonia (B1221849) or a primary/secondary amine to yield the corresponding sulfonamide.
| Precursor | Target Pharmacological Class | Example of Bioactive Scaffold |
| This compound | Carbonic Anhydrase Inhibitors | Indane-5-sulfonamide |
| This compound | Anticonvulsants | N-substituted indane-5-sulfonamides |
Scaffold Functionalization for Targeted Drug Design
The indane-5-sulfonamide scaffold, derived from this compound, offers multiple points for functionalization, allowing for the fine-tuning of pharmacological properties and the development of selective inhibitors for specific enzyme isoforms. nih.gov The sulfonamide nitrogen can be acylated or alkylated, and the indane ring itself can be further substituted to explore structure-activity relationships (SAR). This versatility is crucial for designing drugs that target specific isoforms of an enzyme, thereby reducing off-target effects. For example, different substituents on the indane ring of indane-5-sulfonamide have been shown to influence the binding affinity and selectivity for different carbonic anhydrase isoforms. nih.gov
Investigations into Biological Activity and Therapeutic Potential of 2,3 Dihydro 1h Indene 5 Sulfonyl Chloride Derivatives
Biological Target Identification and Interaction Studies
The indane-sulfonamide core has been utilized to design ligands that interact with key biological targets, including enzymes and nuclear receptors, which are implicated in a variety of physiological and pathological processes.
A significant area of research for indane sulfonamide derivatives has been their activity as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological functions. mdpi.comtandfonline.com The sulfonamide group acts as a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme.
Derivatives of indane-5-sulfonamide (B1295167) have been evaluated for their inhibitory effects against several human (h) CA isoforms, particularly the cytosolic and widespread hCA I and hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII. mdpi.com In one study, a series of 1-acylamino-indoline-5-sulfonamides, which are structurally related to indane-5-sulfonamides, were synthesized and tested. mdpi.com These compounds demonstrated inhibitory activity against hCA II with inhibition constant (Kᵢ) values in the nanomolar to micromolar range. mdpi.com Another study synthesized sulfonamides from various aminoindanes and evaluated their inhibitory potential against hCA I and hCA II. tandfonline.com The results highlighted that modifications on the indane ring system significantly influence the inhibitory potency. tandfonline.com
| Compound | Modification | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|---|
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | Dimethoxy substitution on indane ring | hCA I | 46 µM tandfonline.com |
| Indoline-5-sulfonamide derivatives (general) | 1-Acylamino substitution | hCA II | Values up to 215.1 nM mdpi.com |
| Indoline-5-sulfonamide derivatives (general) | 1-Acylamino substitution | hCA IX | Values up to 132.8 nM mdpi.com |
| Indoline-5-sulfonamide derivatives (general) | 1-Acylamino substitution | hCA XII | Values up to 41.3 nM mdpi.com |
The versatile structure of indane derivatives has also been explored for its potential to modulate various receptor families.
Retinoic Acid Receptors: Research has been conducted on sulfonamide derivatives as modulators of Retinoic Acid Receptor-related Orphan Receptors (RORs), a subfamily of nuclear receptors that includes RORα, RORβ, and RORγ. nih.goveurekaselect.com While not identical to the classic Retinoic Acid Receptors (RARs), RORs are closely related. Studies have identified sulfonamide-based compounds that act as inverse agonists for RORα and RORγ. nih.gov Although these studies did not specifically use an indane scaffold, they establish the principle that the sulfonamide functional group can be incorporated into structures designed to target retinoic acid-related receptors. nih.gov
Cannabinoid Type 2 Receptors: The cannabinoid type 2 (CB2) receptor, primarily expressed in the immune system, is a therapeutic target for inflammatory and neuropathic pain. mdpi.com While direct studies linking 2,3-dihydro-1H-indene-5-sulfonyl chloride derivatives to CB2 receptors are limited, related structures have shown activity. Research into cannabimimetic indenes has demonstrated that the rigid indene (B144670) framework can serve as a scaffold for ligands targeting cannabinoid receptors. researchgate.net This suggests that incorporating a sulfonamide moiety onto the indene core could be a viable strategy for developing novel CB2 receptor modulators, though this remains an area for further exploration.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of the indane sulfonamide derivatives and their biological activity is crucial for designing more potent and selective compounds.
SAR studies on indane sulfonamides as carbonic anhydrase inhibitors have revealed several key insights. The nature and position of substituents on both the indane ring and the sulfonamide nitrogen atom significantly influence inhibitory potency and isoform selectivity. mdpi.com
For instance, in the series of 1-acylamino-indoline-5-sulfonamides, the acyl group attached to the indoline (B122111) nitrogen plays a critical role. mdpi.com Derivatives containing benzoic acids with chlorine atoms showed a lower affinity for the off-target hCA I isoform, suggesting that halogen substitution can enhance selectivity. mdpi.com Conversely, replacing an aromatic acyl group with cycloalkane moieties did not substantially alter the inhibition constant. mdpi.com For other aminoindane sulfonamides, the presence of methoxy (B1213986) groups on the indane ring was shown to affect potency against hCA I. tandfonline.com
| Structural Moiety | Modification | Impact on Bioactivity |
|---|---|---|
| Indane/Indoline Core | Acylation of nitrogen at position 1 | Influences potency and selectivity mdpi.com |
| Acyl Group | Chlorine substitution on a phenyl ring | Decreases affinity for hCA I, potentially increasing selectivity mdpi.com |
| Indane Ring | Dimethoxy substitution | Affects inhibitory potency against hCA I tandfonline.com |
| Acyl Group | Replacement of phenyl with cycloalkane | Does not significantly affect inhibition constant mdpi.com |
Molecular docking and conformational analysis provide a deeper understanding of how these derivatives interact with their biological targets at a molecular level. For carbonic anhydrase inhibitors, docking studies have elucidated the binding mode of sulfonamides within the enzyme's active site. nih.govresearchgate.netresearchgate.net
Explorations of Antimicrobial and Antioxidant Properties
Beyond specific enzyme and receptor targets, derivatives of this compound have been investigated for broader biological activities, leveraging the known properties of both the indane and sulfonamide pharmacophores.
Antimicrobial Properties: Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a cornerstone of medicinal chemistry. nih.govnih.gov They typically function by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov The indane scaffold itself is also found in natural products that possess antimicrobial properties. researchgate.net Consequently, hybrid molecules incorporating both moieties are promising candidates for new antimicrobial drugs. Studies on various sulfonamide derivatives have demonstrated their efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific studies on a broad range of 2,3-dihydro-1H-indene-5-sulfonamide derivatives are emerging, the foundational chemistry suggests a high potential for antimicrobial activity.
Antioxidant Properties: Oxidative stress is implicated in numerous diseases, making the development of new antioxidant agents an important research area. ekb.eg Both sulfonamide and indane derivatives have been independently investigated for their antioxidant capabilities. researchgate.netnih.govnih.govmdpi.commdpi.com The antioxidant activity of sulfonamides can be attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.govnih.gov Similarly, certain indane derivatives have shown potential as antioxidants. researchgate.net The combination of these two structural motifs in 2,3-dihydro-1H-indene-5-sulfonamide derivatives presents an opportunity to develop novel compounds with potent radical scavenging and antioxidant effects, although this area requires more targeted investigation to be fully realized.
Research into Insecticidal Activities
Recent scientific investigations have explored the potential of derivatives of this compound as novel insecticidal agents. This research has been driven by the continuous need for new compounds with high efficacy and safety profiles in the field of pest management. The indane moiety, a key structural component of this compound, has been incorporated into known insecticidal scaffolds to explore its effect on biological activity.
One significant area of research has been the synthesis of novel anthranilic diamide (B1670390) insecticides that incorporate the indane structure. mdpi.com These compounds are analogues of chlorantraniliprole (B1668704), a commercial insecticide that acts on insect ryanodine (B192298) receptors (RyRs), which are crucial for calcium ion regulation in muscle cells. mdpi.com By introducing the indane group, researchers aimed to optimize the insecticidal activity of these diamide compounds.
The synthesis of these derivatives typically involves reacting a substituted pyrazole (B372694) carboxylic acid with an aniline (B41778) derivative containing the 2,3-dihydro-1H-indene moiety. mdpi.com A series of these compounds were prepared and subjected to biological testing to determine their efficacy against specific insect pests.
Detailed research findings have demonstrated that several of these indane-containing derivatives exhibit significant insecticidal activity against the oriental armyworm (Mythimna separata), a major agricultural pest. mdpi.com The activity of these compounds was found to be dependent on the specific substitutions on the aromatic rings and the stereochemistry of the indane group. mdpi.com
For instance, in a study, various derivatives were synthesized and tested at different concentrations. The results indicated that the introduction of the indane group could enhance insecticidal potency. mdpi.com Structure-activity relationship (SAR) analysis revealed that the R-configuration of the indane moiety had a more pronounced positive impact on insecticidal activity compared to the S-configuration or a racemic mixture. mdpi.com
The following data tables summarize the insecticidal activity of selected 2,3-dihydro-1H-indene derivatives against Mythimna separata.
**Table 1: Insecticidal Activity of Selected 2,3-dihydro-1H-indene Derivatives against *M. separata***
| Compound ID | Concentration (mg/L) | Insecticidal Activity (%) |
|---|---|---|
| 8c | 4 | 90 |
| 8q | 4 | 100 |
| 8i | 0.8 | 60 |
| 8q | 0.8 | 80 |
| Chlorantraniliprole | 4 | >90 |
| Chlorantraniliprole | 0.8 | <80 |
Data sourced from a 2024 study on novel anthranilic diamide insecticides. mdpi.com
Table 2: Comparative Efficacy of Indane Derivatives
| Compound | R1 | R2 | Rn | X | Activity against M. separata at 0.8 mg/L (%) |
|---|---|---|---|---|---|
| 8i | CH3 | Cl | (R)-indane | N | 60 |
| 8q | CH3 | Cl | (R)-indane | CH | 80 |
This table illustrates the influence of substituents on the insecticidal activity of the derivatives. mdpi.com
The findings suggest that derivatives of this compound hold promise as lead compounds for the development of new and effective insecticides. mdpi.com The high activity of compounds like 8q , which was found to be slightly more effective than the commercial insecticide chlorantraniliprole at a concentration of 0.8 mg/L, underscores the potential of this chemical class. mdpi.com Further research in this area could lead to the development of novel pest control agents with improved properties.
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of aryl sulfonyl chlorides often involves reagents like chlorosulfonic acid, which pose significant environmental and safety hazards. mdpi.comnih.gov Consequently, a major thrust in modern organic synthesis is the development of more sustainable and greener alternatives.
Future research is focused on several key areas to improve the synthesis of 2,3-dihydro-1H-indene-5-sulfonyl chloride:
Continuous Flow Technology: Continuous flow manufacturing offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher spacetime yields. mdpi.comrsc.org The development of automated continuous systems for chlorosulfonation can minimize exposure to hazardous reagents and allow for safer handling of exothermic reactions. mdpi.comresearchgate.net This approach has been successfully applied to the production of various aryl sulfonyl chlorides and represents a promising avenue for the large-scale, sustainable synthesis of the indane derivative. mdpi.com
Alternative Chlorinating and Oxidizing Agents: Research is actively exploring replacements for harsh reagents. Milder and more selective agents are being investigated, such as the use of N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate (NaDCC) in combination with a chloride source. mdpi.comresearchgate.net The use of bleach (sodium hypochlorite) or sodium chlorite-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts are other eco-friendly approaches being developed. organic-chemistry.org These methods often operate under milder conditions and can reduce the formation of hazardous byproducts. researchgate.net
Green Solvents: A significant trend is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. researchgate.netmdpi.com Water has been successfully used as a solvent for the synthesis of sulfonamides from sulfonyl chlorides, with the product often precipitating out, allowing for easy separation by filtration. researchgate.netresearchgate.net Other green solvents, such as deep eutectic solvents (DES), are also being explored to create more sustainable synthetic protocols. researchgate.net
Photocatalysis: Visible-light photocatalysis is an emerging tool that can promote organic reactions under mild conditions. nih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been employed to produce sulfonyl chlorides from arenediazonium salts, offering a sustainable alternative to traditional Sandmeyer-type reactions that use copper salts. nih.gov
Novel Catalytic Transformations Involving the Sulfonyl Chloride Functionality
The sulfonyl chloride group is a versatile functional group that can participate in a wide array of chemical transformations. nih.govacs.org Modern catalytic methods are expanding the synthetic utility of aryl sulfonyl chlorides like this compound, enabling the construction of complex molecular architectures.
Emerging catalytic transformations include:
Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysts are often used for the desulfonylation of aryl sulfonyl chlorides, recent research has focused on developing ligand systems that promote carbon-sulfur bond formation. nih.gov This allows for the direct installation of the sulfonyl chloride group onto arylboronic acids, providing a mild and functional-group-tolerant method for synthesizing a diverse range of aryl sulfonyl chlorides. nih.gov
Metal-Free Oxidative Coupling: Novel metal-free oxidative coupling reactions have been developed to form aryl esters from sulfonyl chlorides and arylboronic acids. acs.org These reactions proceed under mild conditions without the need for precious metal catalysts, offering a cost-effective and sustainable method for creating sulfonate esters. acs.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a versatile platform for the transformation of aryl sulfonyl chlorides. For instance, CuI-catalyzed coupling of aryl boronic acids with aryl sulfonyl chlorides can lead to the formation of diaryl thioethers. researchgate.net
Remote C-H Functionalization: A significant advancement in synthetic chemistry is the ability to selectively functionalize remote C-H bonds. Iridium catalysts with computationally designed ligands have enabled the tunable meta- and para-selective C-H borylation of aryl sulfonyl compounds. nih.gov Applying such a strategy to derivatives of this compound could provide a powerful tool for late-stage diversification of drug candidates.
Radical-Mediated Cyclizations: Sulfonyl radicals generated from sulfonyl chlorides can participate in cyclization reactions. For instance, Cu(I)-mediated sulfonyl radical-enabled 5-exo-trig cyclization of alkenyl aldehydes has been developed to construct sulfonylmethyl 1H-indenes. acs.org This highlights the potential for using the sulfonyl chloride group as a precursor to radicals for intramolecular bond formation.
Integration with Chemical Biology and Proteomics for Target Validation
Aryl sulfonyl halides are increasingly being recognized for their potential in chemical biology, particularly as covalent probes for identifying and validating protein targets. nih.govnih.gov While sulfonyl fluorides have gained significant attention due to their specific reactivity profile, sulfonyl chlorides also hold promise in this area. nih.gov
The integration of this compound derivatives with chemical biology and proteomics could involve:
Development of Covalent Probes: The indane scaffold is a common motif in biologically active compounds. By incorporating a "clickable" handle (e.g., an alkyne or azide) into a derivative of this compound, researchers can create chemical probes. These probes can covalently bind to proteins in a cellular context, and the "clickable" handle allows for the subsequent attachment of a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and identification. mdpi.com
Target Identification and Validation: Chemical proteomics workflows, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can then be used to identify the specific proteins and even the exact amino acid residues that have been modified by the probe. nih.govmdpi.com This information is invaluable for understanding a compound's mechanism of action, identifying its molecular targets, and uncovering potential off-target effects. mdpi.com
Kinase Inhibitor Scaffolds: The sulfonyl group is a key component of many kinase inhibitors. Covalent probes containing a sulfonyl-triazole reactive group have been used to profile kinase activity and identify binding sites within the proteome. nih.gov Derivatives of this compound could be explored as scaffolds for the development of novel covalent kinase inhibitors.
High-Throughput Synthesis and Screening for Drug Discovery Applications
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify new lead compounds. orientjchem.org To feed these screening campaigns, efficient methods for the high-throughput synthesis of diverse chemical libraries are essential.
Future applications in this area for this compound include:
Parallel Synthesis of Sulfonamide Libraries: The reaction of a sulfonyl chloride with an amine is a robust method for creating sulfonamides. nih.gov This reaction is well-suited for parallel synthesis, where a single sulfonyl chloride, such as this compound, can be reacted with a large array of different amines in a multi-well plate format. This allows for the rapid generation of a library of structurally related sulfonamides.
Automated Synthesis Platforms: The use of automated liquid handlers and robotic systems can further accelerate the synthesis and purification of compound libraries. These platforms can be programmed to perform the necessary reaction steps, work-up, and purification, minimizing manual intervention and increasing throughput.
Integration with HTS: The synthesized libraries of indane-based sulfonamides can then be directly screened in a variety of biological assays to identify compounds with desired activities, such as enzyme inhibition or receptor binding. orientjchem.org This integrated approach of high-throughput synthesis and screening streamlines the early stages of the drug discovery process.
Advanced Theoretical and Computational Studies on Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems. growingscience.com Advanced theoretical and computational studies can offer deep insights into the reactivity and selectivity of this compound and its derivatives.
Areas for future computational investigation include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and transition states. This can help to elucidate the mechanisms of novel catalytic transformations involving the sulfonyl chloride group, providing a rational basis for optimizing reaction conditions and catalyst design.
Predicting Regioselectivity: In reactions where multiple isomers can be formed, such as the sulfonation of N-unsubstituted triazoles, computational studies can predict the most likely products. researchgate.net By calculating the relative energies of different intermediates and products, researchers can understand the factors that control regioselectivity. researchgate.net
Molecular Docking and Structure-Based Drug Design: For derivatives of this compound that are being investigated as potential drugs, molecular docking can be used to predict how they will bind to their protein targets. growingscience.com This information can guide the design of new analogs with improved potency and selectivity.
Analysis of Noncovalent Interactions: Computational methods, in conjunction with techniques like Hirshfeld surface analysis, can be used to study the noncovalent interactions that govern the solid-state packing of molecules. nih.gov This can be important for understanding the physical properties of drug candidates, such as solubility and crystal morphology.
Q & A
Q. What are the optimized synthetic routes for 2,3-dihydro-1H-indene-5-sulfonyl chloride, and how can yield variations be addressed?
The compound is synthesized via sulfonation of 2-acetamido-2,3-dihydro-1H-indene followed by chlorination. In one protocol, 2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride was obtained in 67% yield using tin(II) chloride dihydrate in acetic acid at 75°C . Yield variations may arise from reaction temperature control, stoichiometric ratios of chlorosulfonic acid, or purification methods. Researchers should optimize parameters like reaction time (e.g., 1–3 hours) and monitor intermediates via TLC or HPLC to minimize side products.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm sulfonyl chloride moiety via characteristic downfield shifts (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to the sulfonyl group).
- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 217.03 for C₉H₈ClO₂S).
- Elemental analysis : Validate C, H, S, and Cl content within ±0.3% of theoretical values. These methods are critical for distinguishing the compound from derivatives like 7-bromo-4-methyl analogs .
Q. How does the reactivity of this compound compare with other sulfonyl chlorides in nucleophilic substitutions?
The indene backbone enhances electrophilicity at the sulfur center, enabling efficient reactions with amines, alcohols, and thiols. For example, it reacts with primary amines in dichloromethane at 0–25°C to form sulfonamides within 2–4 hours. Reactivity is comparable to dansyl chloride but slower than aliphatic sulfonyl chlorides due to steric hindrance from the fused indene ring .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to prevent exposure to corrosive vapors.
- Waste disposal : Collect residues in sealed containers for neutralization with sodium bicarbonate before disposal.
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can this compound be utilized in designing NLRP3 inflammasome inhibitors?
Recent studies show that sulfonamide derivatives of this compound (e.g., 15z ) inhibit NLRP3 by binding directly to the NACHT domain (KD: 102.7 nM), blocking inflammasome assembly. Key steps include:
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the indene 4-position to enhance binding affinity.
- In vitro assays : Measure IC₅₀ values (e.g., 0.13 μM for 15z ) using LPS/ATP-induced THP-1 macrophages.
- In vivo validation : Administer derivatives in DSS-induced colitis models to assess colon-specific distribution and anti-inflammatory efficacy .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
Discrepancies in potency (e.g., IC₅₀ variations across cell lines) may stem from:
- Cellular context : Differences in NLRP3 expression levels (e.g., THP-1 vs. primary macrophages).
- Metabolic stability : Hepatic clearance rates affect bioavailability. Use metabolic profiling (e.g., microsomal assays) to optimize derivatives.
- Off-target effects : Employ CRISPR-edited NLRP3−/− cells as negative controls .
Q. How can computational modeling guide the design of high-affinity derivatives?
- Docking studies : Use AutoDock Vina to predict binding poses within the NLRP3 NACHT domain (PDB: 6NPY). Prioritize derivatives with hydrogen bonds to Arg578 and hydrophobic interactions with Tyr561.
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity to guide synthetic prioritization .
Q. What methodologies detect and quantify impurities in synthesized batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
